4-(2-Furyl)benzaldehyde
Overview
Description
4-(2-Furyl)benzaldehyde: is an organic compound with the molecular formula C11H8O2 . It consists of a benzaldehyde moiety substituted with a furan ring at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(2-Furyl)benzaldehyde can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction between 2-furanboronic acid and 4-bromobenzaldehyde. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4 , and a base like potassium carbonate (K2CO3) , under an inert atmosphere .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Furyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents.
Major Products Formed:
Oxidation: 4-(2-Furyl)benzoic acid.
Reduction: 4-(2-Furyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Furyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its potential as a precursor for drugs with antimicrobial, antifungal, and anticancer properties.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 4-(2-Furyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its antimicrobial activity could involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Furfural: Another furan derivative with a formyl group, used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for the synthesis of various bio-based materials.
2-Furylmethanol: A furan derivative with an alcohol group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-(2-Furyl)benzaldehyde is unique due to its specific structure, which combines the reactivity of both the benzaldehyde and furan moieties. This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-(furan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUXKMOCVYRVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378211 | |
Record name | 4-(2-Furyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60456-77-1 | |
Record name | 4-(2-Furyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(furan-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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